molecular formula C11H12O5 B174205 Garjasmin CAS No. 144868-43-9

Garjasmin

Cat. No.: B174205
CAS No.: 144868-43-9
M. Wt: 224.21 g/mol
InChI Key: PYJMOWDBOPKFBI-SSQAQTMGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Garjasmin can be synthesized through various chemical reactions involving the precursor compounds found in the bark and fruit of Rothmannia wittii. The isolation and identification of this compound involve several steps, including extraction, purification, and structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources, followed by purification processes to obtain high-purity this compound. The compound is typically stored in a desiccated state at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Garjasmin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized iridoid derivatives, while reduction can produce reduced iridoid compounds .

Scientific Research Applications

Garjasmin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Garjasmin involves its interaction with specific molecular targets and pathways. It exhibits weak cytotoxic activity against certain cancer cell lines, suggesting that it may interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Garjasmin is unique among iridoid compounds due to its specific chemical structure and biological activities. Similar compounds include:

  • 6beta-hydroxy-10-O-acetylgenipin
  • 10-O-acetylmacrophyllide
  • 6beta-hydroxygenipin
  • Genipin
  • Cerbinal

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJMOWDBOPKFBI-SSQAQTMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2C3C1C=CC3(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]2[C@H]3[C@@H]1C=C[C@]3(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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